molecular formula C3H10N2O B2912671 2-(N-methylhydrazino)ethanol CAS No. 20420-02-4

2-(N-methylhydrazino)ethanol

Cat. No. B2912671
CAS RN: 20420-02-4
M. Wt: 90.126
InChI Key: ZXOGWYNJXRYOEU-UHFFFAOYSA-N
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Description

2-(N-methylhydrazino)ethanol is a chemical compound that has been mentioned in the context of various chemical reactions. It has been shown that the products of condensation of formaldehyde with this compound and 1-(N-methylhydrazino)-2-propanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols .


Synthesis Analysis

The synthesis of this compound involves the condensation of formaldehyde with this compound and 1-(N-methylhydrazino)-2-propanol. This is then reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols .


Molecular Structure Analysis

The molecular formula of this compound is C3H10N2O . The average mass is 90.124 Da and the monoisotopic mass is 90.079315 Da .


Chemical Reactions Analysis

In the reaction involving this compound, the products of condensation of formaldehyde with this compound and 1-(N-methylhydrazino)-2-propanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols. The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Ring-Chain Tautomerism : 2-(N-methylhydrazino)ethanol is involved in the synthesis of vicinal N,N′-dimethylhydrazino alcohols, which are further reacted to produce methyl-substituted perhydro 1,3,4-oxadiazines. This process, involving ring-chain tautomerism, has been studied for its chemical implications and potential applications (Potekhin & Shevchenko, 1978).

2. Biochemical and Pharmacological Research

  • Receptor Differentiation : Alterations in the structure of related compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, can affect sympathomimetic activity. This research is significant in understanding β-receptor subtypes, which has implications in pharmacology and medicinal chemistry (Lands, Ludueña & Buzzo, 1967).

3. Industrial and Environmental Applications

  • Catalytic Dehydration of Ethanol : Studies have explored the use of various catalysts for the dehydration of ethanol, a process significant in industrial chemistry and environmental applications. The catalysts' efficacy depends on their physicochemical properties and reaction conditions (Zaki, 2005).
  • Conversion of Ethanol to Hydrocarbons : Research on the conversion of ethanol to hydrocarbons using synthetic zeolites has been conducted. This process is essential for the industrial utilization of bioethanol as a chemical resource (Derouane et al., 1978).

4. Educational Applications

  • Chemistry Education : A lesson plan based on the use of ethanol as an alternative energy source has been developed to incorporate the societal dimensions of chemistry education. This approach is significant for teaching scientific and technological issues within society (Feierabend & Eilks, 2011).

Safety and Hazards

While specific safety and hazard information for 2-(N-methylhydrazino)ethanol is not available, it’s important to note that ethanol and its derivatives can be harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system. Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Mechanism of Action

Target of Action

It is known that the products of condensation of formaldehyde with 2-(n-methylhydrazino)ethanol are reduced by lithium aluminum hydride . This suggests that the compound may interact with formaldehyde and lithium aluminum hydride in biochemical reactions.

Mode of Action

It is suggested that anesthetics, which this compound may be classified as, have a site of action located within the cell membrane, presumably at the synapse . The site could be located exclusively in the lipid bilayer, at a hydrophobic site on a protein, or at the membrane protein-lipid interface .

Biochemical Pathways

The main route of ethyl alcohol metabolism, which may be similar to this compound, is its oxidation to acetaldehyde, which is converted into acetic acid with the participation of cytosolic NAD+ - dependent alcohol (ADH) and aldehyde (ALDH) dehydrogenases . Oxidative biotransformation pathways of ethanol also include reactions catalyzed by the microsomal ethanol oxidizing system (MEOS), peroxisomal catalase, and aldehyde (AOX) and xanthine (XOR) oxidases .

Pharmacokinetics

It is known that drugs that inhibit adh or cyp2e1 are the most likely theoretical compounds that would lead to a clinically significant pharmacokinetic interaction with ethanol . This could potentially apply to this compound as well.

Result of Action

The products of condensation of formaldehyde with this compound are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols . The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. It is known that the intestinal microbiome plays a significant role in the ethanol biotransformation and in the initiation and progression of liver diseases stimulated by ethanol and its metabolite - acetaldehyde .

properties

IUPAC Name

2-[amino(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c1-5(4)2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGWYNJXRYOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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